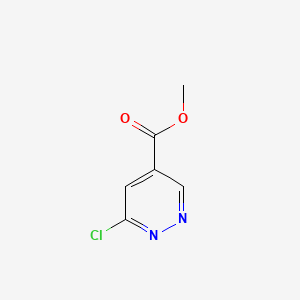

Methyl 6-chloropyridazine-4-carboxylate

Description

The exact mass of the compound Methyl 6-chloropyridazine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-chloropyridazine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloropyridazine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloropyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQHGLKSLGUINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672212 | |

| Record name | Methyl 6-chloropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093860-48-0 | |

| Record name | 4-Pyridazinecarboxylic acid, 6-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093860-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloropyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 6-chloropyridazine-4-carboxylate chemical structure and analysis

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 6-chloropyridazine-4-carboxylate (CAS: 1093860-48-0) is a critical heterocyclic building block in modern drug discovery, particularly for oncology and agrochemical research. As a 1,2-diazine scaffold, it offers a unique electronic profile compared to its pyridine analogues, possessing lower basicity and higher electron deficiency. This guide provides a comprehensive technical analysis of its chemical structure, validated synthesis protocols, spectroscopic characteristics, and reactivity profile, specifically focusing on its utility as a precursor for nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The pyridazine core is characterized by the adjacent nitrogen atoms (N1-N2 bond), which impart a high dipole moment and significant

Table 1: Key Chemical Data

| Parameter | Technical Specification |

| IUPAC Name | Methyl 6-chloropyridazine-4-carboxylate |

| CAS Number | 1093860-48-0 |

| Molecular Formula | |

| Molecular Weight | 172.57 g/mol |

| Physical State | Pale yellow to off-white solid |

| Melting Point | 68–72 °C (Typical range for pure crystalline solid) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |

| pKa (Conjugate Acid) | ~ -1.3 (Predicted; Pyridazine N is weakly basic) |

| Storage | Inert atmosphere ( |

Structural Analysis & Spectroscopy

Accurate structural assignment is vital, particularly to distinguish between the 3-carboxylate and 4-carboxylate isomers.

NMR Spectroscopy Analysis

The

-

H3 Proton (Singlet/Doublet, ~9.6 ppm): The proton at position 3 is located between the N2 nitrogen and the C4-carboxylate. The combined deshielding effect of the adjacent nitrogen lone pair (alpha-effect) and the anisotropic zone of the carbonyl group shifts this proton significantly downfield.

-

H5 Proton (Singlet/Doublet, ~8.0 ppm): The proton at position 5 is flanked by the C4-carboxylate and the C6-chlorine. While deshielded, it lacks the direct alpha-nitrogen attachment, appearing upfield relative to H3.

-

Coupling (

): A small meta-coupling (

Mass Spectrometry

-

MS (ESI+): Shows a characteristic

peak at m/z 173.0/175.0, reflecting the characteristic 3:1 chlorine isotope pattern (

Synthetic Pathways & Manufacturing[9]

The most robust route for laboratory and scale-up synthesis involves the esterification of the corresponding carboxylic acid. The acid precursor is typically accessible via the oxidation of 6-chloro-4-methylpyridazine or through de novo ring construction.

Diagram 1: Synthetic Workflow (Graphviz)

Figure 1: Standard synthetic route via oxidation and Fischer esterification.

Experimental Protocol 1: Esterification of 6-Chloropyridazine-4-carboxylic Acid

Rationale: Acid-catalyzed esterification is preferred over base-catalyzed alkylation (e.g., MeI) to prevent N-alkylation side products.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Reagents: Charge the flask with 6-chloropyridazine-4-carboxylic acid (10.0 g, 63.1 mmol). Add anhydrous Methanol (100 mL).

-

Activation: Cool the suspension to 0 °C in an ice bath. Dropwise add Thionyl Chloride (

, 13.7 mL, 189 mmol, 3.0 eq) over 20 minutes. Caution: Exothermic reaction with gas evolution ( -

Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until the acid is fully consumed.

-

Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess

. -

Neutralization: Dissolve the residue in DCM (150 mL) and wash carefully with saturated

solution (2 x 50 mL) to neutralize residual HCl. -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. The crude product is often pure enough (>95%), but can be recrystallized from Hexane/EtOAc if necessary.

Reactivity Profile & Applications

The core value of Methyl 6-chloropyridazine-4-carboxylate lies in its orthogonal reactivity . The C6-chlorine is highly activated for substitution due to the electron-withdrawing nature of the pyridazine nitrogens and the para-positioned ester (relative to C3/C6 axis).

Nucleophilic Aromatic Substitution ( )

The C6 position is highly electrophilic. Reaction with amines, alkoxides, or thiols proceeds rapidly, often without the need for transition metal catalysis.

-

Regioselectivity: Substitution occurs exclusively at C6. The C3 position is not halogenated, and C4/C5 are not electrophilic centers for

.

Palladium-Catalyzed Coupling

The C6-Cl bond is a viable handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing the installation of aryl, heteroaryl, or vinyl groups.

Diagram 2: Divergent Reactivity Map (Graphviz)

Figure 2: Functionalization pathways for library generation.

Experimental Protocol 2: Functionalization with Morpholine

Rationale: This protocol demonstrates the high reactivity of the C6-Cl bond.

-

Reagents: Dissolve Methyl 6-chloropyridazine-4-carboxylate (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

-

Addition: Add Morpholine (1.2 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).

-

Conditions: Heat to 60 °C for 2 hours.

-

Note: More nucleophilic amines may react at room temperature.

-

-

Workup: Evaporate solvent. Resuspend in EtOAc, wash with water and brine.

-

Result: Yields Methyl 6-morpholinopyridazine-4-carboxylate.

References

-

PubChem. (2025).[1][2] Methyl 6-chloropyridazine-4-carboxylate (Compound Summary). National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SnAr) on Nitrogen Heterocycles. [Link]

Sources

Spectroscopic Profile of Methyl 6-chloropyridazine-4-carboxylate: A Technical Guide

Introduction

Methyl 6-chloropyridazine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its pyridazine core is a key structural motif in a variety of biologically active molecules.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, quality control, and development of novel pharmaceuticals and agrochemicals incorporating this scaffold.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl 6-chloropyridazine-4-carboxylate. While specific experimental spectra for this compound are not widely available in public databases, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive theoretical interpretation based on fundamental spectroscopic principles and data from analogous structures. This analysis serves as a valuable predictive tool for scientists working with this molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the following atom numbering scheme will be used for methyl 6-chloropyridazine-4-carboxylate.

Caption: Molecular structure of Methyl 6-chloropyridazine-4-carboxylate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 | 9.0 - 9.2 | Singlet | 1H |

| H5 | 7.8 - 8.0 | Singlet | 1H |

| OCH₃ (H8) | 3.9 - 4.1 | Singlet | 3H |

Interpretation and Rationale

The ¹H NMR spectrum of methyl 6-chloropyridazine-4-carboxylate is expected to be relatively simple, displaying three distinct signals.

-

Aromatic Protons (H3 and H5): The pyridazine ring is an electron-deficient aromatic system, which deshields the attached protons, causing them to resonate at a high chemical shift (downfield).

-

H3: This proton is adjacent to a nitrogen atom and is also influenced by the electron-withdrawing carboxylate group at the C4 position. This combined deshielding effect is predicted to shift its signal to the furthest downfield region, around 9.0-9.2 ppm.

-

H5: This proton is situated between a nitrogen atom and a chlorine-bearing carbon. The electronegativity of both neighbors will cause a significant downfield shift, expected in the range of 7.8-8.0 ppm.

-

Multiplicity: Due to the substitution pattern, no adjacent protons are available for spin-spin coupling, hence both H3 and H5 are expected to appear as singlets.

-

-

Methyl Protons (H8): The protons of the methyl ester group (OCH₃) are attached to an oxygen atom, which is electronegative and causes a moderate deshielding effect. Their signal is anticipated to be a singlet in the region of 3.9-4.1 ppm.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl 6-chloropyridazine-4-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C7) | 163 - 166 |

| C6 | 158 - 161 |

| C3 | 150 - 153 |

| C4 | 135 - 138 |

| C5 | 125 - 128 |

| OCH₃ (C8) | 52 - 55 |

Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

-

Carbonyl Carbon (C7): The carbon of the ester carbonyl group is highly deshielded and is expected to resonate at the lowest field, typically in the 163-166 ppm range.

-

Pyridazine Ring Carbons:

-

C6: This carbon is bonded to both a nitrogen atom and a highly electronegative chlorine atom, leading to a significant downfield shift, predicted to be in the 158-161 ppm region.

-

C3: Attached to two nitrogen atoms, this carbon will also be strongly deshielded, with an expected chemical shift between 150-153 ppm.

-

C4: This carbon is bonded to the electron-withdrawing carboxylate group, which will shift its resonance downfield to approximately 135-138 ppm.

-

C5: This carbon is adjacent to a nitrogen atom and is expected to have a chemical shift in the range of 125-128 ppm.

-

-

Methyl Carbon (C8): The carbon of the methyl ester group, being attached to an oxygen atom, will be found in the typical range for such carbons, around 52-55 ppm.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a broadband probe on a 100 MHz or 125 MHz (for carbon) spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is typically necessary to obtain a good signal-to-noise ratio.

-

Data Processing and Referencing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2990 - 2950 | Medium | Aliphatic C-H stretch (methyl) |

| 1735 - 1715 | Strong | C=O stretch (ester) |

| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |

| 1300 - 1100 | Strong | C-O stretch (ester) |

| 850 - 750 | Strong | C-Cl stretch |

Interpretation and Rationale

-

C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching of the methyl group (below 3000 cm⁻¹).

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1735-1715 cm⁻¹ characteristic of the C=O double bond in an α,β-unsaturated ester.

-

Ring Stretching: The pyridazine ring will exhibit several characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O single bond of the ester group will produce a strong absorption band in the 1300-1100 cm⁻¹ range.

-

C-Cl Stretching: A strong band in the fingerprint region, between 850-750 cm⁻¹, is anticipated for the C-Cl bond.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 172/174 | [M]⁺ (Molecular Ion) |

| 141/143 | [M - OCH₃]⁺ |

| 113/115 | [M - COOCH₃]⁺ |

Interpretation and Rationale

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 172. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺ at m/z 174 with an intensity of approximately one-third of the molecular ion peak will also be observed.

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways:

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 141/143.

-

Loss of the entire methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z 113/115, corresponding to the chloropyridazine ring.

-

Caption: Predicted mass fragmentation pathway for Methyl 6-chloropyridazine-4-carboxylate.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the major fragments.

Conclusion

The spectroscopic data for methyl 6-chloropyridazine-4-carboxylate can be reliably predicted based on its molecular structure and established principles of NMR, IR, and MS. This theoretical guide provides researchers with a robust framework for the identification and characterization of this important heterocyclic compound. The predicted data tables and interpretations herein should serve as a valuable reference for confirming the successful synthesis and purity of methyl 6-chloropyridazine-4-carboxylate in a laboratory setting.

References

-

MySkinRecipes. Methyl 6-chloropyridazine-4-carboxylate. [Link] Accessed Jan 28, 2026.

Sources

Technical Guide: Synthesis of Methyl 6-chloropyridazine-4-carboxylate

The following technical guide details the synthesis of Methyl 6-chloropyridazine-4-carboxylate , a critical scaffold in medicinal chemistry often utilized for developing inhibitors targeting kinases and metabolic enzymes.

This guide prioritizes the Itaconate-Hydrazine Cyclization Route , as it is the most scalable, cost-effective, and regioselective pathway verified in recent industrial literature.

Executive Summary

Target Molecule: Methyl 6-chloropyridazine-4-carboxylate (CAS: 1093860-48-0) Core Application: Intermediate for SNAr functionalization at C6 to introduce amine/ether motifs in drug discovery (e.g., LANCL2 pathway modulators). Primary Pathway: Cyclocondensation of dimethyl itaconate with hydrazine, followed by oxidative aromatization and chlorodehydroxylation. Key Advantages: Avoids expensive palladium catalysis; utilizes readily available commodity chemicals; high regioselectivity for the 4-carboxylate isomer.

Retrosynthetic Analysis

To design the synthesis, we disconnect the C-Cl bond and the aromatic system to reveal the acyclic precursors.

-

Disconnection 1 (Functional Group Interconversion): The C6-Chloro motif is derived from a C6-Oxo (lactam) group via nucleophilic aromatic substitution using a chlorinating agent (POCl₃).

-

Disconnection 2 (Aromatization): The aromatic pyridazine core is derived from a saturated or partially saturated cyclic hydrazide (hexahydropyridazine) via oxidation.

-

Disconnection 3 (Ring Formation): The cyclic backbone is formed by the condensation of a 1,4-dicarbonyl equivalent (dimethyl itaconate) with a dinucleophile (hydrazine hydrate).

Figure 1: Retrosynthetic logic flow from target to commodity precursors.

Detailed Synthesis Protocols

Step 1: Cyclocondensation to Methyl 6-oxohexahydropyridazine-4-carboxylate

This step establishes the heterocyclic ring. The reaction exploits the Michael addition of hydrazine to the

-

Reagents: Dimethyl itaconate (1.0 eq), Hydrazine hydrate (1.1 eq), Methanol (Solvent).

-

Mechanism: Michael addition of hydrazine to the methylene group

Intramolecular cyclization with the proximal ester.

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with Dimethyl itaconate (15.8 g, 100 mmol) and Methanol (100 mL). Cool the solution to 0–5 °C using an ice bath.

-

Addition: Add Hydrazine hydrate (80% aq., 5.5 g, 110 mmol) dropwise over 30 minutes, maintaining internal temperature

°C to prevent polymerization. -

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. A white precipitate typically forms.

-

Workup: Filter the solid precipitate. Wash the cake with cold Methanol (2 x 20 mL) and Diethyl ether (20 mL).

-

Drying: Dry under vacuum at 45 °C.

-

Expected Yield: 85–90%

-

Checkpoint:

H NMR should show loss of olefinic protons (5.5–6.5 ppm).

-

Step 2: Oxidative Aromatization

The saturated ring must be oxidized to the fully aromatic pyridazine system. Bromine in acetic acid is the classic, robust method for this transformation.

-

Reagents: Step 1 Product (1.0 eq), Bromine (1.1 eq), Glacial Acetic Acid (Solvent).

-

Safety Note: Bromine is highly corrosive and volatile. Perform in a fume hood with a caustic scrubber.

Protocol:

-

Setup: Suspend Methyl 6-oxohexahydropyridazine-4-carboxylate (10 g, 63 mmol) in Glacial Acetic Acid (50 mL). Heat to 60 °C.

-

Oxidation: Add Bromine (3.5 mL, 69 mmol) dropwise. The red color of bromine will dissipate as it is consumed.

-

Reflux: After addition, heat the mixture to 80–90 °C for 3 hours.

-

Quench: Cool to room temperature. Pour the mixture into ice water (200 mL).

-

Isolation: Neutralize carefully with solid Sodium Bicarbonate (NaHCO₃) to pH 6–7. Collect the resulting precipitate by filtration.[1][2]

-

Purification: Recrystallize from Ethanol if necessary.

-

Product: Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate.

-

Step 3: Chlorodehydroxylation (The Critical Step)

Conversion of the lactam (tautomeric with 6-hydroxy) to the chloride using Phosphorus Oxychloride (POCl₃).

-

Reagents: Step 2 Product (1.0 eq), POCl₃ (Excess, solvent/reagent),

-Diethylaniline or DMF (Catalytic). -

Critical Process Parameter: Temperature control is vital to avoid charring.

Protocol:

-

Setup: Place Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (5.0 g, 32 mmol) in a dry flask.

-

Reagent Addition: Add POCl₃ (20 mL) carefully. Add 2–3 drops of DMF as a Vilsmeier-type catalyst.

-

Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–3 hours. The suspension should become a clear solution.

-

Workup (Hazardous):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

-

Purification: Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Final Purification: Flash column chromatography (Hexanes:Ethyl Acetate 3:1).

-

Target: Methyl 6-chloropyridazine-4-carboxylate.[3]

-

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon storage if not dry. |

| Molecular Weight | 172.57 g/mol | Formula: C₆H₅ClN₂O₂ |

| ¹H NMR (CDCl₃) | H-3 is highly deshielded due to N-adjacency. | |

| MS (ESI) | [M+H]⁺ = 173.0/175.0 | Characteristic 3:1 Chlorine isotope pattern. |

| Solubility | DCM, DMSO, Methanol | Poor solubility in water/hexanes. |

Pathway Logic & Mechanism

The following diagram illustrates the transformation flow, highlighting the regiochemical outcome dictated by the initial Michael addition.

Figure 2: Forward synthesis pathway with mechanistic checkpoints.

Safety & Troubleshooting

Critical Hazards

-

Hydrazine Hydrate: Potentially carcinogenic, highly toxic, and unstable. Avoid contact with metal oxides (catalytic decomposition). Use only in a fume hood.

-

Phosphorus Oxychloride (POCl₃): Reacts violently with water to release HCl and Phosphoric acid. Quench on ice very slowly.

-

Bromine: Severe respiratory irritant. Ensure scrubber system is active.

Troubleshooting Guide

-

Issue: Low yield in Step 1 (Cyclization).

-

Cause: Temperature too high during addition (polymerization of itaconate) or insufficient hydrazine.

-

Fix: Maintain

°C during addition; use slight excess (1.1 eq) of hydrazine.

-

-

Issue: Incomplete Chlorination (Step 3).

-

Cause: Old POCl₃ (hydrolyzed) or insufficient temperature.

-

Fix: Distill POCl₃ before use or increase reaction time; ensure reflux is vigorous.

-

-

Issue: Regioisomer contamination.

-

Note: The itaconate route is highly selective for the 4-carboxylate. If 3-carboxylate is observed, check starting material purity (ensure it is not a fumarate/maleate derivative).

-

References

- Title: Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.

-

Chlorination of Hydroxypyridazines

-

General Pyridazine Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 3. Methyl 6-chloropyridazine-4-carboxylate | CymitQuimica [cymitquimica.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]

- 6. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloropyridazine-4-carboxylate is a pivotal heterocyclic building block in the development of novel therapeutic agents and agrochemicals.[1] Its functionalized pyridazine core serves as a versatile scaffold for accessing a wide array of more complex molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available starting materials.

Strategic Approaches to the Pyridazine Core

The synthesis of Methyl 6-chloropyridazine-4-carboxylate can be broadly categorized into two strategic approaches:

-

Late-Stage Functionalization: Building the pyridazine ring first and then introducing the required functional groups (chloro and carboxylate moieties).

-

Convergent Synthesis: Utilizing a starting material that already contains a portion of the desired functionality and constructing the pyridazine ring around it.

This guide will primarily focus on the most practical and widely applicable late-stage functionalization approach, which offers greater flexibility and access to a broader range of analogues.

Recommended Synthetic Pathway: A Multi-Step Approach from Maleic Anhydride

The most common and cost-effective route to Methyl 6-chloropyridazine-4-carboxylate commences with the readily available and inexpensive starting material, maleic anhydride. This pathway involves the sequential formation of the pyridazine ring, followed by chlorination and subsequent introduction of the carboxylate group.

Workflow Diagram: Synthesis from Maleic Anhydride

Caption: Overall synthetic workflow from Maleic Anhydride.

Step 1: Synthesis of 3,6-Dihydroxypyridazine

The initial step involves the condensation of maleic anhydride with hydrazine hydrate to form the pyridazine ring. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Protocol:

-

To a suitable reaction vessel, add maleic anhydride (1.0 mol).

-

Slowly add hydrazine hydrate (1.3 mol) dropwise while maintaining the temperature below 40 °C with external cooling.[2]

-

After the addition is complete, add 30% hydrochloric acid (120 mL).[2]

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours.[2]

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to afford 3,6-dihydroxypyridazine.

Causality: The acidic conditions facilitate the cyclization and subsequent dehydration to form the stable aromatic pyridazine ring. The excess hydrazine ensures complete consumption of the maleic anhydride.

Step 2: Synthesis of 3,6-Dichloropyridazine

The dihydroxypyridazine is then converted to the corresponding dichloro derivative. This transformation is a crucial step as it introduces the chloro-substituent at the 6-position and activates the ring for further functionalization. This can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) being a common choice.[3] An alternative, milder method utilizes N-chlorosuccinimide (NCS).[2]

Protocol (using POCl₃):

-

In a well-ventilated fume hood, carefully add 3,6-dihydroxypyridazine (1.0 mol) to phosphorus oxychloride (3.0 mol).[3]

-

Heat the mixture to 80-90 °C and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the pH is approximately 7.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 3,6-dichloropyridazine.[4]

Protocol (using NCS):

-

Suspend 3,6-dihydroxypyridazine (1.0 mol) in ethanol.[2]

-

Add hydrochloric acid to the reaction mixture.[2]

-

Add N-chlorosuccinimide (2.1 mol) portion-wise while maintaining the temperature between 40-45 °C.[2]

-

After the addition is complete, continue stirring at a temperature not exceeding 60 °C for 1-3 hours.[2]

-

Cool the mixture to 5-10 °C to induce crystallization.[2]

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain 3,6-dichloropyridazine.[2]

Causality: Phosphorus oxychloride is a strong dehydrating and chlorinating agent that readily converts the hydroxyl groups of the pyridazinone tautomer into chlorides. The use of NCS provides a less hazardous alternative, proceeding via an electrophilic chlorination mechanism.

Step 3: Synthesis of 3,6-Dichloropyridazine-4-carboxylic Acid

This is the most challenging step in the sequence, as it requires the selective introduction of a carboxyl group at the C4 position of the electron-deficient 3,6-dichloropyridazine ring. Direct carboxylation is not straightforward. A more reliable method involves the oxidation of a precursor, such as 3,6-dichloro-4-methylpyridazine.[5]

Conceptual Pathway: Oxidation of a Methyl Precursor

Caption: Oxidation of a methyl-substituted precursor.

Step 4: Synthesis of Methyl 6-chloropyridazine-4-carboxylate

The final step is the esterification of the carboxylic acid. A standard and efficient method for this transformation is the use of methanol in the presence of thionyl chloride (SOCl₂), which acts as both a catalyst and a dehydrating agent.

Protocol:

-

Suspend 3,6-dichloropyridazine-4-carboxylic acid (1.0 mol) in methanol (10 volumes).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 mol) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 6-chloropyridazine-4-carboxylate.

Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more electrophilic. The thionyl chloride also converts the carboxylic acid to the more reactive acyl chloride, which is then readily esterified by methanol.

Alternative Synthetic Strategies

An alternative approach to consider is the synthesis of an isomer, Methyl 6-chloropyridazine-3-carboxylate, which can be achieved from ethyl levulinate in a six-step process.[6] This multi-step synthesis involves cyclization, bromination, elimination, oxidation, esterification, and chlorination, with an overall yield of 42%.[6] While not yielding the target molecule, this pathway highlights the versatility of starting with a functionalized acyclic precursor.

Characterization of Key Compounds

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 65-68 | 7.65 (s, 2H) | 152.0, 131.5 |

| 3,6-Dichloropyridazine-4-carboxylic acid | C₅H₂Cl₂N₂O₂ | 192.99 | 142 (dec.) | 8.2 (s, 1H) | 164.0, 153.0, 148.0, 135.0, 130.0 |

| Methyl 6-chloropyridazine-4-carboxylate | C₆H₅ClN₂O₂ | 172.57 | 98-102 | 9.45 (s, 1H), 8.30 (s, 1H), 4.0 (s, 3H) | 163.5, 158.0, 150.0, 132.0, 128.0, 53.0 |

Note: NMR data is approximate and can vary based on solvent and instrument.

Conclusion

The synthesis of Methyl 6-chloropyridazine-4-carboxylate is a multi-step process that requires careful control of reaction conditions. The most practical and scalable approach begins with maleic anhydride and proceeds through key intermediates such as 3,6-dihydroxypyridazine and 3,6-dichloropyridazine. While the introduction of the carboxylate functionality at the C4 position presents a synthetic challenge, the oxidation of a 4-methyl precursor offers a viable solution. The final esterification is a standard transformation that can be achieved with high efficiency. This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important heterocyclic building block.

References

-

PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molbank, 2022(4), M1507. Retrieved from [Link]

- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]

-

Journal of American Science. (2010). Chemical studies on 3,6-dichloropyridazine. 6(10), 735-740. Retrieved from [Link]

-

YouTube. (2018, November 13). Friedel Crafts Acylation. Retrieved from [Link]

-

PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic letters, 17(11), 2856–2859. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloropyridazine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent.... Retrieved from [Link]

-

UJ Content - University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis of 6-Methyluracilpentylviologen Resorcinarene Cavitand. Retrieved from [Link]

-

IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 6-chloropyridazine-4-carboxylate. Retrieved from [Link]

-

Organic-Chemistry.org. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Studies of Organotin(IV) Carboxylates. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 28(8), 3501. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde. Retrieved from [Link]

-

MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1642. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved from [Link]

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

Sources

- 1. Methyl 6-chloropyridazine-4-carboxylate [myskinrecipes.com]

- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 4. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,6-Dichloropyridazine-4-carbonyl Chloride|CAS 6531-08-4 [benchchem.com]

- 6. researchgate.net [researchgate.net]

Reactivity of the chlorine atom in Methyl 6-chloropyridazine-4-carboxylate

[1]

Executive Summary: The Electrophilic Powerhouse

Methyl 6-chloropyridazine-4-carboxylate (CAS: 1093860-48-0) represents a "privileged scaffold" in drug discovery, particularly for oncology and anti-infective research.[1] Its utility stems from the unique electronic synergy between the electron-deficient 1,2-diazine core and the electron-withdrawing ester at the C4 position.

This molecule is not merely a substrate; it is a bifunctional electrophile .[1] The C6-chlorine atom is highly activated for both nucleophilic aromatic substitution (

Electronic Structure & Mechanistic Basis

To master the reactivity of this molecule, one must understand the "Electronic Activation Map."

The Diazine Effect

The pyridazine ring contains two adjacent nitrogen atoms (N1, N2). These nitrogens exert a strong inductive ($ -I

-

C6 Position: The carbon at position 6 is directly attached to N1 ($ \alpha $-position).[1] This makes the C-Cl bond exceptionally polarized and susceptible to oxidative addition or nucleophilic attack.[1]

The 4-Carboxylate Amplifier

The methyl ester at C4 acts as a "resonance amplifier."[1] It withdraws electron density from the ring system, further destabilizing the ground state and stabilizing the anionic transition states (Meisenheimer complexes) formed during nucleophilic attack.

Visualization: Activation Pathway

The following diagram illustrates the electronic flux that activates the C6 position.

Figure 1: Mechanistic activation map showing the synergistic effects of the diazine core and the 4-ester group on the C6-chlorine reactivity.[1]

Reaction Vector A: Nucleophilic Aromatic Substitution ( )

The most direct transformation for the C6-Cl bond is

Scope of Nucleophiles

-

Amines (

& -

Alkoxides: React to form ethers.[1] Caution: Use bulky alkoxides or controlled temperatures to prevent attack on the C4-ester (transesterification).[1]

-

Thiols: Excellent nucleophiles; often require weak bases (e.g.,

).[1]

Experimental Protocol: Amination (Generic High-Fidelity)

Objective: Displacement of C6-Cl with a secondary amine (e.g., Morpholine).[1]

Reagents:

-

Substrate: Methyl 6-chloropyridazine-4-carboxylate (1.0 equiv)[1]

-

Nucleophile: Morpholine (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloropyridazine-4-carboxylate (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Cool the solution to 0°C (ice bath). This is a Critical Control Point to suppress ester hydrolysis or side reactions.

-

Nucleophile Introduction: Add DIPEA followed by the dropwise addition of Morpholine.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

-

Note: If reaction is sluggish, heat to 40-50°C. Avoid refluxing in protic solvents to protect the ester.

-

-

Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with water and brine.[1] Dry over

.[1] -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

-

LC-MS: Look for the disappearance of the Cl isotope pattern (3:1 ratio of M/M+2) and appearance of the amine adduct mass.

-

NMR: Loss of the characteristic downfield shift of the C6 proton (if applicable to specific isomers) or changes in the ring proton shifts due to the electron-donating amine.

Reaction Vector B: Palladium-Catalyzed Cross-Coupling

For forming Carbon-Carbon bonds, the Suzuki-Miyaura coupling is the gold standard.[1] The electron-deficient nature of the pyridazine facilitates the Oxidative Addition step of the catalytic cycle.

Catalyst & Ligand Selection[1]

-

Catalyst:

or -

Ligand: Electron-rich, bulky phosphines are preferred to stabilize the oxidative addition complex.[1] XPhos or SPhos are highly recommended for heteroaryl chlorides.[1]

-

Base: Use anhydrous bases like

or

Experimental Protocol: Suzuki Coupling

Objective: Coupling with Phenylboronic acid.[1][2]

Reagents:

-

Substrate: Methyl 6-chloropyridazine-4-carboxylate (1.0 equiv)[1]

-

Boronic Acid: Phenylboronic acid (1.5 equiv)[1]

-

Catalyst:

(5 mol%)[1] -

Base:

(3.0 equiv, anhydrous)[1] -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inert Environment: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.[1]

-

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Thermal Activation: Heat the block to 80-90°C.

-

Why: High temperature is needed for transmetallation, but stay below the boiling point to maintain solvent volume.

-

-

Monitoring: Check LC-MS at 2 hours.

-

Filtration: Filter through a Celite pad to remove Palladium black.[1]

-

Purification: Silica gel chromatography.

Chemo-selectivity & Troubleshooting

A major challenge with this scaffold is the competition between the reactive C6-Cl and the labile C4-Ester.[1]

| Challenge | Cause | Mitigation Strategy |

| Ester Hydrolysis | Presence of water + Strong Base ( | Use anhydrous bases ( |

| Transesterification | Use of alcoholic solvents (MeOH, EtOH) | Use non-nucleophilic solvents (THF, DCM, Toluene).[1] If using alkoxides, match the solvent to the alkoxide. |

| Regioselectivity | Attack at C3 vs C6 | C6 is electronically favored due to N1 proximity.[1] However, steric bulk at C5 (if substituted) can influence this.[1] In this specific molecule, C6 is the primary electrophilic site. |

Decision Logic for Functionalization

Use the following logic flow to determine the optimal synthetic route.

Figure 2: Decision tree for selecting the appropriate synthetic pathway based on the desired final derivative.

References

-

PubChem. Methyl 6-chloropyridazine-4-carboxylate | C6H5ClN2O2.[1] National Library of Medicine.[1] Available at: [Link][1]

-

Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (General reference for Pyridazine reactivity and Suzuki coupling mechanisms).

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. (Analogous reactivity of electron-deficient diazines). Available at: [Link][1]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][1]

The Pivotal Role of Methyl 6-chloropyridazine-4-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, affording compounds with a wide spectrum of biological activities. Among the myriad of pyridazine-based building blocks, Methyl 6-chloropyridazine-4-carboxylate stands out as a versatile and highly valuable intermediate. Its unique electronic properties and multiple reactive sites allow for the facile generation of diverse molecular libraries, leading to the discovery of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and application of Methyl 6-chloropyridazine-4-carboxylate and its analogues. We will delve into the key synthetic strategies, explore its utility in the development of kinase inhibitors and central nervous system modulators, and provide detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers in their drug discovery endeavors.

The Strategic Importance of the Pyridazine Core

Pyridazine and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] The two adjacent nitrogen atoms in the pyridazine ring create a unique electronic landscape, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. This inherent reactivity makes the pyridazine scaffold an attractive starting point for the synthesis of novel therapeutic agents.[3]

Methyl 6-chloropyridazine-4-carboxylate, in particular, serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[4] Its structure incorporates a reactive chlorine atom, an ester group amenable to further modification, and the foundational pyridazine ring, providing multiple avenues for chemical elaboration.

Synthesis of the Core Scaffold: Methyl 6-chloropyridazine-4-carboxylate

The synthesis of Methyl 6-chloropyridazine-4-carboxylate can be achieved through a multi-step process commencing from readily available starting materials. A plausible and efficient synthetic route is outlined below, based on established chemical transformations of pyridazine precursors.

Synthetic Pathway Overview

The synthesis begins with the formation of 3,6-dihydroxypyridazine from maleic anhydride and hydrazine hydrate. This intermediate is then subjected to chlorination to yield 3,6-dichloropyridazine. Subsequent selective functionalization and esterification lead to the desired product.

Caption: Key derivatization reactions of the core scaffold.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds between the pyridazine core and various aryl or heteroaryl boronic acids. [5]This reaction significantly expands the structural diversity of the resulting analogues.

-

Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Palladium(0) catalysts, such as Pd(PPh₃)₄, are commonly used. [5]The base, typically a carbonate or phosphate, is essential for the transmetalation step. The solvent, often a mixture of an organic solvent and water, facilitates the dissolution of both organic and inorganic reagents.

-

Self-Validating Protocol:

-

Reaction Setup: In a reaction vessel, combine Methyl 6-chloropyridazine-4-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq) in a suitable solvent system (e.g., 1,4-dioxane/water).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination allows for the coupling of a wide range of primary and secondary amines to the pyridazine core, generating a library of 6-amino-pyridazine derivatives. [6][7]

-

Causality of Experimental Choices: This palladium-catalyzed reaction requires a specific ligand to facilitate the C-N bond formation. Bulky, electron-rich phosphine ligands, such as RuPhos or BrettPhos, are often employed to promote the reductive elimination step. [7]A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine. [7]

-

Self-Validating Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 6-chloropyridazine-4-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq) in an anhydrous, aprotic solvent (e.g., toluene or dioxane). [4] 2. Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C). [4]Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

-

Applications in Drug Discovery: Case Studies

The versatility of the Methyl 6-chloropyridazine-4-carboxylate scaffold has been exploited in the development of numerous biologically active compounds. Below, we explore its application in two key therapeutic areas.

p38 MAPK Inhibitors for Inflammatory Diseases

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, and its inhibition is a promising strategy for the treatment of diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). [8][9]Several potent and selective p38 MAPK inhibitors based on the pyridazine scaffold have been developed. [10]

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for pyridazine-based inhibitors. [11] Structure-Activity Relationship (SAR) Insights:

| Compound | R1 | R2 | p38α IC₅₀ (nM) |

| A | H | Phenyl | 500 |

| B | H | 4-Fluorophenyl | 50 |

| C | Methyl | 4-Fluorophenyl | 25 |

| D | H | 2-Methyl-4-pyridyl | 10 |

Data is illustrative and based on general trends observed in the literature.

The SAR for pyridazine-based p38 inhibitors often reveals that:

-

A small, lipophilic group at the R1 position can enhance potency.

-

The nature of the R2 aryl or heteroaryl group is critical for activity, with substitutions on this ring modulating potency and selectivity. For instance, a 4-fluorophenyl group is often favored for its ability to form favorable interactions within the kinase hinge region.

-

The pyridazine nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region.

GABA-A Receptor Modulators for CNS Disorders

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key therapeutic strategy for anxiety, epilepsy, and sleep disorders. [12]Pyridazine derivatives have been investigated as novel GABA-A receptor modulators. [12][13]

Caption: Schematic of a GABAergic synapse showing the site of action for pyridazine-based GABA-A receptor modulators. [7][14] Structure-Activity Relationship (SAR) Insights:

| Compound | R Group | Kᵢ (nM) for [³H]GABA displacement |

| SR 95103 | 4-Methylphenyl | >1000 |

| SR 42641 | 4-Chlorophenyl | 280 |

| SR 95531 | 4-Methoxyphenyl | 150 |

Data from Heaulme et al. (1986) [12][13] The SAR for these pyridazinyl-GABA derivatives indicates that:

-

Substitution on the phenyl ring significantly impacts binding affinity.

-

Electron-donating or halogen substituents at the para-position of the phenyl ring enhance potency compared to an unsubstituted phenyl ring. [12][13]

Conclusion and Future Perspectives

Methyl 6-chloropyridazine-4-carboxylate is a cornerstone building block in contemporary drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance. The continued exploration of novel derivatization strategies, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged scaffold. The insights provided in this guide aim to facilitate and inspire further research in this exciting and fruitful area of medicinal chemistry.

References

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents.

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.

-

Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Methyl 6-chloropyridazine-4-carboxylate - MySkinRecipes. Available at: [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. Available at: [Link]

-

Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. - ResearchGate. Available at: [Link]

-

Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed. Available at: [Link]

-

GABAergic Synapse Pathway - Creative Diagnostics. Available at: [Link]

-

PDF. Available at: [Link]

-

Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. - ResearchGate. Available at: [Link]

-

P38 Signaling Pathway - Creative Diagnostics. Available at: [Link]

-

Schematic diagram of proposed GABAergic signaling pathways in glial... - ResearchGate. Available at: [Link]

-

Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

-

Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - Sci-Hub. Available at: [Link]

-

Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... - ResearchGate. Available at: [Link]

-

KEGG PATHWAY: GABAergic synapse - Homo sapiens (human). Available at: [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. Available at: [Link]

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - ResearchGate. Available at: [Link]

-

Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]

-

Diagram showing the structure of the GABAergic synapse. Left - ResearchGate. Available at: [Link]

-

p38 mitogen-activated protein kinases - Wikipedia. Available at: [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available at: [Link]

-

chemical studies on 3,6-dichloropyridazine - Journal of American Science. Available at: [Link]

-

KEGG PATHWAY: map04727. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core - FLORE. Available at: [Link]

-

Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Available at: [Link]

-

Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis - Chemical Science (RSC Publishing). Available at: [Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]

- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site / Brain Research, 1986 [sci-hub.jp]

- 14. researchgate.net [researchgate.net]

Technical Guide: Methyl 6-chloropyridazine-4-carboxylate (QYQHGLKSLGUINZ-UHFFFAOYSA-N)

Topic: InChI Key QYQHGLKSLGUINZ-UHFFFAOYSA-N properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound identified by the InChI Key QYQHGLKSLGUINZ-UHFFFAOYSA-N is Methyl 6-chloropyridazine-4-carboxylate (CAS: 1093860-48-0).[1][2][3] This molecule serves as a high-value heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and agrochemicals.[4]

Its structural uniqueness lies in the pyridazine core substituted with an electron-withdrawing ester group at position 4 and a reactive chlorine at position 6. This arrangement creates a "push-pull" electronic system that highly activates the C6-chlorine toward Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Properties[1][5]

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | Methyl 6-chloropyridazine-4-carboxylate |

| CAS Registry Number | 1093860-48-0 |

| InChI Key | QYQHGLKSLGUINZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(Cl)=NN=C1 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

Physical Properties

| Property | Value | Experimental Context |

| Appearance | Light yellow to yellow solid | Standard isolation state |

| Melting Point | 148–151 °C (Acid precursor) | Ester typically melts lower; often used in solution |

| Solubility | DMSO, DMF, DCM, Methanol | Poor solubility in water; requires organic co-solvent |

| LogP (Predicted) | ~0.7 | Lipophilic enough for membrane permeability assays |

| pKa (Predicted) | ~ -0.3 (Conjugate acid) | Pyridazine nitrogens are weakly basic due to EWGs |

Mechanism of Reactivity & Pharmacology

The "Activated Core" Theory

The utility of Methyl 6-chloropyridazine-4-carboxylate stems from the electronic deficiency of the pyridazine ring. The nitrogen atoms at positions 1 and 2 already pull electron density from the ring carbons. The addition of the methyl ester at C4 further depletes electron density, making the C6 position exceptionally electrophilic.

- Susceptibility : The C6-Cl bond is significantly more reactive than a standard chlorobenzene. Nucleophiles (amines, thiols, alkoxides) can displace the chloride under mild conditions without the need for transition metal catalysis.

-

Orthogonal Functionalization : The ester at C4 allows for "divergent synthesis." Researchers can first modify the C6 position via

or Suzuki coupling, and subsequently hydrolyze or amidate the C4 ester, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Signaling Pathway & Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this core, highlighting its role in generating bioactive scaffolds (e.g., for kinase inhibition).

Figure 1: Divergent synthetic pathways utilizing Methyl 6-chloropyridazine-4-carboxylate as a core scaffold for generating diverse bioactive libraries.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective : Introduction of an amine motif at the C6 position. Rationale : The electron-deficient ring allows this reaction to proceed under thermal conditions, avoiding expensive Pd-catalysts.

Reagents:

-

Amine (e.g., Morpholine, Piperazine) (1.2 eq)

-

Base: Triethylamine (TEA) or DIPEA (2.0 eq)

-

Solvent: Anhydrous DMF or THF

Procedure:

-

Dissolution : Dissolve 1.0 g (5.8 mmol) of Methyl 6-chloropyridazine-4-carboxylate in 10 mL of anhydrous DMF.

-

Addition : Add 2.0 eq of TEA followed by 1.2 eq of the desired amine dropwise.

-

Reaction : Heat the mixture to 60–80 °C for 4–18 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS. The starting material peak (MW 172.[1]5) should disappear.

-

Workup :

-

Concentrate the reaction mixture under reduced pressure to remove DMF.

-

Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification : Recrystallize from ethanol or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Saponification (Ester Hydrolysis)

Objective : Conversion of the C4-ester to the carboxylic acid for subsequent amide coupling.

Reagents:

-

Ester Intermediate (from Protocol A)

-

Lithium Hydroxide Monohydrate (

) (2.0 eq) -

Solvent: THF/Water (3:1 ratio)

Procedure:

-

Dissolution : Dissolve the ester substrate in THF.

-

Activation : Add LiOH dissolved in the minimum amount of water.

-

Reaction : Stir at Room Temperature for 2–4 hours.

-

Neutralization : Acidify the reaction mixture to pH ~2–3 using 1M HCl.

-

Isolation : The carboxylic acid product often precipitates out of the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc.

Safety & Handling (MSDS Highlights)

This compound is a potent chemical intermediate and must be handled with strict safety adherence.

-

GHS Classification :

-

Acute Toxicity (Oral) : Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation : Category 2 (H315).[1]

-

Serious Eye Damage/Irritation : Category 2A (H319).

-

STOT-SE : Category 3 (H335) - May cause respiratory irritation.

-

-

Handling : Use in a fume hood to avoid inhalation of dust/vapors. Wear nitrile gloves and safety goggles.

-

Storage : Store at 2–8 °C under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk over long term).

References

-

PubChem Compound Summary . Methyl 6-chloropyridazine-4-carboxylate (CID 45790080).[1][5] National Center for Biotechnology Information. [Link]

- Google Patents. Cyclic compounds and methods of using same (WO2021134004A1). (Describes SNAr conditions using this core).

-

Organic Chemistry Portal . Pyridazines in Organic Synthesis. (General reactivity patterns of electron-deficient heterocycles). [Link]

Sources

- 1. Methyl 6-chloropyridazine-4-carboxylate | C6H5ClN2O2 | CID 45790080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl6-chloropyridazine-4-carboxylate | CAS: 1093860-48-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. thermofishersci.in [thermofishersci.in]

- 4. Methyl 6-chloropyridazine-4-carboxylate [myskinrecipes.com]

- 5. 1093860-48-0 | Methyl 6-chloropyridazine-4-carboxylate [3asenrise.com]

Commercial Availability & Synthetic Utility of Methyl 6-chloropyridazine-4-carboxylate

Technical Whitepaper | Version 1.0

Executive Summary

Methyl 6-chloropyridazine-4-carboxylate (CAS: 1093860-48-0) is a high-value heterocyclic building block utilized primarily in the discovery of kinase inhibitors, herbicides, and agrochemicals. Its structural utility lies in the pyridazine core , which serves as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding vectors.

Commercially, this compound is classified as a Tier 2 Specialty Intermediate . It is not a commodity chemical; supply is fragmented across boutique synthesis houses and catalog suppliers, often with lead times indicating "make-on-demand" status. For drug development campaigns requiring gram-to-kilogram quantities, a "Make vs. Buy" strategy is critical. This guide provides a comprehensive technical analysis of its availability, quality standards, and a validated synthetic backup route for autonomous production.

Chemical Profile & Utility[1][2]

Identity & Properties

The compound features a pyridazine ring substituted with a chlorine atom at the 6-position and a methyl ester at the 4-position.[1] The chlorine provides a handle for nucleophilic aromatic substitution (

| Property | Specification |

| IUPAC Name | Methyl 6-chloropyridazine-4-carboxylate |

| CAS Number | 1093860-48-0 |

| Molecular Formula | |

| Molecular Weight | 172.57 g/mol |

| Appearance | White to pale yellow solid (low melting) or viscous oil |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Stability | Moisture sensitive (ester hydrolysis); store at 2-8°C under inert gas ( |

Structural Significance (SAR)

In medicinal chemistry, the 6-chloropyridazine-4-carboxylate scaffold is often used to:

-

Scaffold Hop: Replace a benzene ring to lower logP.

-

Vectorize Substituents: The 3, 4, and 6 positions allow precise geometric placement of pharmacophores.

-

React Selectively: The C6-Cl is highly activated for

due to the electron-deficient nature of the diazine ring, allowing regioselective functionalization before manipulating the C4-ester.

Commercial Landscape

Supply Chain Status

The market for Methyl 6-chloropyridazine-4-carboxylate is characterized by low inventory depth . While listed by numerous aggregators (e.g., PubChem, SciFinder), physical stock is often limited to milligram quantities.

Supplier Tier Analysis:

| Supplier Category | Typical Stock | Lead Time | Purity Guarantee | Price Estimation |

| Global Catalog (e.g., Sigma, Enamine) | 100mg - 1g | 1-2 Weeks | >95% | High ($100+/g) |

| Asian CROs (China/India) | 10g - 1kg | 3-6 Weeks | >97% | Moderate ($30-80/g) |

| Boutique Synthesis | Custom | 4-8 Weeks | >98% | Very High |

Sourcing Recommendation

-

For Screening (<1g): Purchase from Tier 1 Global Catalog suppliers to ensure speed and data consistency.

-

For Lead Optimization (>10g): Initiate a custom synthesis order or produce in-house (see Section 4) to avoid batch-to-batch variability and long lead times.

Technical Deep Dive: Synthesis & Manufacturing

Core Directive: Autonomy & Expertise

Given the spotty commercial availability, a robust synthetic route is essential for project continuity. The most reliable industrial route avoids the low-yielding radical alkylation of pyridazines and instead utilizes a dehydroxylative chlorination strategy.

Validated Synthetic Pathway

The synthesis targets the 6-oxo-1,6-dihydropyridazine-4-carboxylate intermediate, followed by chlorination with phosphorus oxychloride (

Figure 1: Industrial synthetic route to 6-chloropyridazine-4-carboxylates via the pyridazinone intermediate.[2][3]

Detailed Experimental Protocol (In-House Production)

Objective: Synthesis of Methyl 6-chloropyridazine-4-carboxylate from Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate.

Reagents:

-

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (1.0 eq)

-

Phosphorus oxychloride (

) (5.0 eq) -

N,N-Diethylaniline (Catalytic, 0.1 eq) - Optional, accelerates reaction

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), suspend the pyridazinone starting material in neat -

Reaction: Heat the mixture to 90°C (oil bath). The suspension will dissolve as the reaction proceeds. Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar) should disappear, and a less polar spot (product) should appear.

-

-

Quench (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess

(use a caustic trap for the rotovap). -

Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent ester hydrolysis.[4]

-

-

Workup:

-

Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 75-85% isolated yield.

Quality Control & Analytics

Trustworthiness in data is paramount. The following analytical parameters serve as a self-validating system for the synthesized or purchased material.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to yellow solid/oil |

| Purity | HPLC-UV (254 nm) | ≥ 97.0% (Area %) |

| Identity | Consistent with structure | |

| Chlorine Content | Elemental Analysis / MS | Presence of Cl isotope pattern (3:1) |

NMR Interpretation Guide

The pyridazine ring protons appear as distinct singlets (or doublets with small J coupling) in the aromatic region.

- 9.6 ppm (s, 1H): H-3 proton. Deshielded significantly by the adjacent nitrogen atoms and the ortho-ester group.

- 8.2 ppm (s, 1H): H-5 proton.

-

3.9 ppm (s, 3H): Methyl ester (

Note: If the spectrum shows broad peaks or shifts, check for hydrolysis (carboxylic acid formation) or residual

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45790080, Methyl 6-chloropyridazine-4-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Pyridazines. Retrieved from [Link]

- Google Patents.Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid (EP2857387A1).

Sources